molecular formula C10H17N3OS B3563076 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide

Cat. No.: B3563076
M. Wt: 227.33 g/mol
InChI Key: JXHDTKDYKQGAFX-UHFFFAOYSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide is a compound belonging to the class of thiadiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 3,3-dimethylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of thiadiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, is becoming increasingly important in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce various functional groups onto the thiadiazole ring or the amide group .

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and receptors, modulating their activity. For example, it can inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, the compound can interact with cellular signaling pathways, influencing processes such as inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)propionamide
  • N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide is unique due to its specific structural features, such as the presence of the 3,3-dimethylbutanamide group. This structural modification can influence its biological activity and pharmacokinetic properties, making it distinct from other thiadiazole derivatives .

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3OS/c1-5-8-12-13-9(15-8)11-7(14)6-10(2,3)4/h5-6H2,1-4H3,(H,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXHDTKDYKQGAFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide
Reactant of Route 5
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N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide
Reactant of Route 6
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide

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